molecular formula C10H11NO4 B14289789 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane CAS No. 127693-25-8

2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane

Cat. No.: B14289789
CAS No.: 127693-25-8
M. Wt: 209.20 g/mol
InChI Key: CPTDULVBLWSGIS-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 2-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with a suitable acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of solid acid catalysts can also be advantageous in terms of catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dioxolane ring can be opened under acidic or basic conditions to yield the corresponding aldehyde and ethylene glycol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acidic conditions can be achieved using hydrochloric acid, while basic conditions can be achieved using sodium hydroxide.

Major Products Formed

    Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.

    Reduction: The major product is 2-(2-methyl-3-aminophenyl)-1,3-dioxolane.

    Substitution: The major products are 2-methyl-3-nitrobenzaldehyde and ethylene glycol.

Scientific Research Applications

2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving dioxolane rings.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The dioxolane ring can also be hydrolyzed to release the corresponding aldehyde and ethylene glycol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrophenol: This compound has a similar nitro group but lacks the dioxolane ring.

    2-Methyl-3-nitrophenylacetic acid: This compound has a similar nitro group and an acetic acid moiety instead of the dioxolane ring.

Uniqueness

2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the nitro group and the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

127693-25-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11NO4/c1-7-8(10-14-5-6-15-10)3-2-4-9(7)11(12)13/h2-4,10H,5-6H2,1H3

InChI Key

CPTDULVBLWSGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2OCCO2

Origin of Product

United States

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